molecular formula C15H19N3O4 B5639956 3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine

3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine

Cat. No. B5639956
M. Wt: 305.33 g/mol
InChI Key: FRQOAXJOZFPIQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic amino acids, including those with furan and pyrazole functionalities, often involves complex strategies to incorporate these moieties into the desired framework. A typical approach for synthesizing related compounds involves the Michael addition of heterocyclic nucleophiles to unsaturated precursors, followed by further functionalization steps (Ferreira, Raposo, & Costa, 2018). Another strategy employs the reaction of furan-containing chalcones with hydrazine or methyl hydrazine to yield pyrazoline derivatives, showcasing the versatility in constructing these heterocyclic systems (Kabli et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate arrangements of the furan and pyrazole rings, contributing to their unique chemical and physical properties. For instance, the crystal structure of a related compound exhibited specific dihedral angles between the phenyl and furyl rings, influencing its overall conformation and reactivity (Xiao Han, Xiaodong Yang, & Xiaochang Dai, 2011).

Chemical Reactions and Properties

Compounds containing furan and pyrazole rings participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. For example, the conversion of substituted prop-1-ynes into trisubstituted propionitriles catalyzed by a rhodium complex highlights the potential for complex transformations involving furan derivatives (Fukumoto et al., 2016). Similarly, the preparation of heterocyclic β-substituted alanine derivatives through Michael addition emphasizes the chemical versatility of these frameworks (Ferreira, Maia, & Monteiro, 1999).

Physical Properties Analysis

The physical properties of heterocyclic amino acids and related compounds, such as their photophysical and chemosensory attributes, are significantly influenced by their molecular structure. The novel furyl-benzoxazol-5-yl-L-alanines, for example, demonstrated sensitivity to transition metal cations, indicative of their potential utility as fluorescent reporters (Ferreira, Raposo, & Costa, 2018).

Chemical Properties Analysis

The reactivity and chemical behavior of compounds containing furan and pyrazole rings are shaped by their unique electronic and structural features. The reactivity towards transition metal cations and the ability to undergo specific chemical transformations highlight the rich chemistry associated with these heterocycles. Their involvement in various chemical reactions, including cycloadditions and nucleophilic substitutions, underscores their utility in synthesizing complex molecular architectures (Ferreira, Raposo, & Costa, 2018).

properties

IUPAC Name

3-(furan-2-yl)-2-[(3-methyl-1-propylpyrazole-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-6-18-9-12(10(2)17-18)14(19)16-13(15(20)21)8-11-5-4-7-22-11/h4-5,7,9,13H,3,6,8H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQOAXJOZFPIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)NC(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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